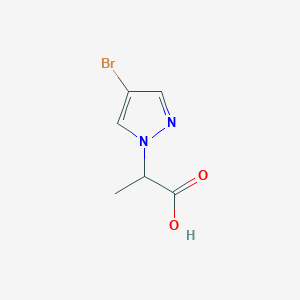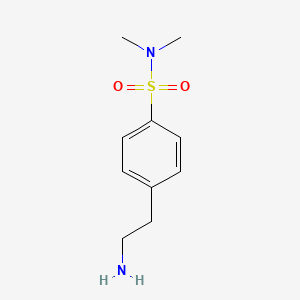
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an aminoethyl group attached to the benzene ring, along with a dimethyl substitution on the nitrogen atom of the sulfonamide group. It is a white, crystalline solid that is soluble in water and ethanol .
Applications De Recherche Scientifique
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .
Biochemical Pathways
It is known that dopamine, a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation, can stimulate d42, D44 and D47 receptors and modulate GIRK currents .
Result of Action
It is known that the compound inhibits proteases, which play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Action Environment
It is known that the compound is more stable at low ph values .
Analyse Biochimique
Biochemical Properties
4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide and carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can affect various physiological processes, including respiration and acid-base balance.
Cellular Effects
The effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain ion channels, leading to changes in cellular excitability and neurotransmission . Additionally, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of carbonic anhydrase by binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in the enzyme’s activity, affecting various physiological processes. Additionally, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can modulate the activity of ion channels, influencing cellular excitability and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase over extended periods . Degradation of the compound can lead to a loss of activity, impacting its effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit carbonic anhydrase without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse reactions, including disruptions in cellular metabolism and ion channel function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways . By modulating enzyme activity, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can alter the flow of metabolites through these pathways, impacting cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and effectiveness of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide in biochemical assays .
Subcellular Localization
The subcellular localization of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with enzymes and ion channels, or to the nucleus, where it can influence gene expression . The precise localization of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is critical for its role in cellular processes and biochemical reactions .
Méthodes De Préparation
The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonamide with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow processes and the use of advanced purification techniques .
Analyse Des Réactions Chimiques
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reactions . Major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .
Comparaison Avec Des Composés Similaires
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-(2-Aminoethyl)benzenesulfonamide: This compound lacks the dimethyl substitution on the nitrogen atom, which may result in different chemical properties and biological activities.
2-Aminothiazole derivatives: These compounds contain a thiazole ring instead of a benzene ring and exhibit different biological activities, such as anticancer and antimicrobial properties.
Imidazole derivatives: These compounds contain an imidazole ring and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQZWQUZUKNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

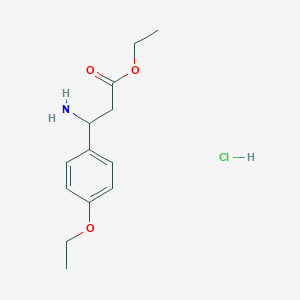
![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

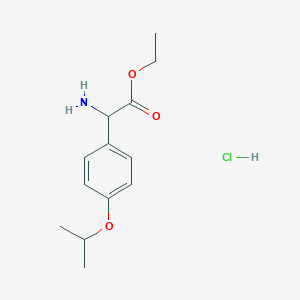
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)
![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)
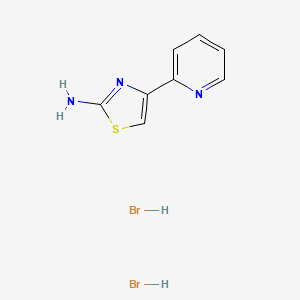
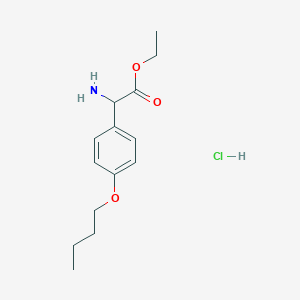

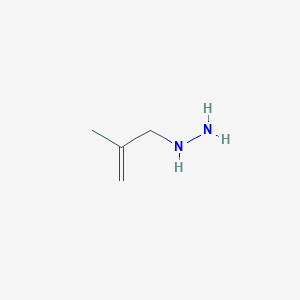

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
